molecular formula C14H9BrCl2O2 B2663174 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443292-21-5

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2663174
CAS No.: 443292-21-5
M. Wt: 360.03
InChI Key: FEHSHLRQJUXIIR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9BrCl2O2. It is a derivative of benzaldehyde, featuring bromine and dichlorobenzyl groups. This compound is utilized in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and dichlorobenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁BrCl₂O, with a molar mass of 390.06 g/mol. The compound features a bromine atom, two chlorine atoms, and an aldehyde group, which contribute to its unique chemical reactivity and potential biological activity.

Property Value
Molecular FormulaC₁₅H₁₁BrCl₂O
Molar Mass390.06 g/mol
Functional GroupsBromine, Chlorine, Aldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that its mechanism may involve:

  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.
  • Inhibition of essential enzymes : Targeting metabolic pathways critical for bacterial survival.

In vitro studies have shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It is believed to exert its effects through:

  • Interference with cellular signaling pathways : This can disrupt the proliferation of cancer cells.
  • Induction of apoptosis : Promoting programmed cell death in malignant cells.

Case studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential therapeutic applications in oncology.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as:

  • Enzymes involved in metabolic processes
  • Receptors that regulate cell growth and apoptosis

Further biochemical studies are required to elucidate these pathways and confirm the compound's efficacy in clinical settings .

Case Studies

  • Antimicrobial Efficacy : In a study assessing various derivatives of benzaldehyde compounds, this compound showed comparable antimicrobial activity to established antibiotics against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : A recent study revealed that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin when tested on A-431 skin cancer cells .

Comparative Analysis with Similar Compounds

Compound Name Activity Unique Attributes
3-Bromo-4-methoxybenzaldehydeModerate antibacterial activityLacks dichlorobenzyl group
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehydeAntifungal propertiesContains chloro group
3-Chloro-4-(2-fluorobenzyl)oxy-benzaldehydeVariable biological activityContains fluorine instead of bromine

This table highlights the distinct biological profiles of related compounds and emphasizes the unique potential of this compound in drug development.

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-12-5-9(7-18)1-4-14(12)19-8-10-2-3-11(16)6-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHSHLRQJUXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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